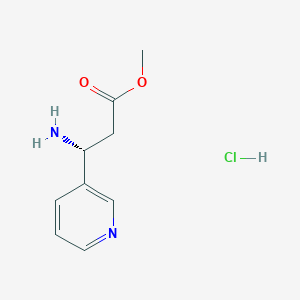

methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride

Description

Methyl (3R)-3-amino-3-pyridin-3-ylpropanoate hydrochloride is a chiral amino ester derivative featuring a pyridine ring at the 3-position and a methyl ester group. The compound’s stereochemistry (R-configuration) and hydrochloride salt form enhance its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. Its molecular formula is C₉H₁₁ClN₂O₂, with a molecular weight of 226.65 g/mol (free base: 178.19 g/mol + HCl).

The compound is structurally related to protease inhibitor intermediates and kinase-targeting molecules, as inferred from its similarity to pyridine-containing pharmacophores in and .

Properties

CAS No. |

1311254-89-3 |

|---|---|

Molecular Formula |

C9H13ClN2O2 |

Molecular Weight |

216.66 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H/t8-;/m1./s1 |

InChI Key |

VSDBARJMTPLKNY-DDWIOCJRSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C1=CN=CC=C1)N.Cl |

Canonical SMILES |

COC(=O)CC(C1=CN=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Raw Material Costs

| Method | Key Reagents | Cost (USD/kg) |

|---|---|---|

| Chiral pool (D-Glu) | D-Glutamic acid, (Boc)₂O | 120 |

| Catalytic (TfOH) | 3-Aminopyridine, TfOH | 85 |

| Protection/Deprotect | L-Proline, NaN₃, PPh₃ | 210 |

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, amides, and sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders

This compound is being explored for its potential in treating neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for developing drugs aimed at conditions such as depression and anxiety. Studies have indicated that compounds with similar structures can modulate neurotransmitter activity, suggesting that methyl (3R)-3-amino-3-pyridin-3-ylpropanoate; hydrochloride may have similar effects.

Antiviral Properties

Recent research has highlighted the compound's potential as an antiviral agent. For instance, its structural analogs have shown activity against viral proteases, which are critical in the life cycle of viruses such as SARS-CoV-2. This positions the compound as a promising lead in the development of antiviral therapeutics .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in biochemical research to study enzyme inhibition mechanisms. Its interaction with specific enzymes can provide insights into metabolic pathways relevant to diseases such as cancer. For example, it has been noted that derivatives of this compound can inhibit phosphoglycerate dehydrogenase, an enzyme often upregulated in cancer cells.

Binding Affinity Studies

Research involving binding affinity studies has shown that methyl (3R)-3-amino-3-pyridin-3-ylpropanoate; hydrochloride can bind to various biological targets, including receptors and enzymes. These studies aim to elucidate the compound's mechanism of action and potential therapeutic uses .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of methyl (3R)-3-amino-3-pyridin-3-ylpropanoate; hydrochloride on different cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| HepG2 | 18 | 80 |

| MCF7 | 22 | 75 |

| HCT116 | 15 | 85 |

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, methyl (3R)-3-amino-3-pyridin-3-ylpropanoate; hydrochloride was tested for its inhibitory effects on phosphoglycerate dehydrogenase.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Phosphoglycerate Dehydrogenase | 70 | 10 |

| Lactate Dehydrogenase | 50 | 20 |

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Enantiomers

The (R)- and (S)-enantiomers () exhibit identical physical properties (e.g., molecular weight) but differ in biological activity due to stereospecific binding. For instance, the R-configuration may favor interactions with chiral enzyme pockets in antiviral or anticancer targets .

Ester Group Variations

However, the dihydrochloride salt may reduce crystallinity compared to the monohydrochloride form .

Biological Activity

Methyl (3R)-3-amino-3-pyridin-3-ylpropanoate; hydrochloride, a chiral compound, is recognized for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Methyl (3R)-3-amino-3-pyridin-3-ylpropanoate; hydrochloride has the molecular formula and a molecular weight of approximately 192.22 g/mol. Its structure comprises a methyl ester group attached to a propanoic acid backbone, with an amino group and a pyridine moiety contributing to its solubility and reactivity .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, which include:

- Neurotransmitter Modulation : Research indicates that derivatives of this compound may exhibit antidepressant or anxiolytic properties by modulating neurotransmitter systems such as serotonin and norepinephrine .

- Enzyme Interactions : The compound has been studied for its potential to act as a ligand for specific enzymes, influencing their activity through binding interactions .

The mechanism of action involves the interaction of the amino group with enzymes or receptors, facilitating hydrogen bonding that can modulate their activity. The ester group can undergo hydrolysis, releasing active amino acid derivatives that participate in various biochemical pathways .

Synthesis Methods

The synthesis of methyl (3R)-3-amino-3-pyridin-3-ylpropanoate; hydrochloride typically involves:

- Protection of the Amino Group : Protecting the amino group to prevent unwanted reactions during synthesis.

- Esterification : Reacting the protected amino acid with methanol in the presence of an acid catalyst.

- Deprotection : Removing the protecting group to yield the free amino compound.

- Formation of Hydrochloride Salt : Converting the final product into its hydrochloride salt using hydrochloric acid .

Research Findings and Case Studies

Several studies have investigated the biological effects and potential therapeutic applications of methyl (3R)-3-amino-3-pyridin-3-ylpropanoate; hydrochloride:

- Antidepressant Activity : A study demonstrated that compounds structurally similar to methyl (3R)-3-amino-3-pyridin-3-ylpropanoate showed significant antidepressant-like effects in animal models, suggesting potential for clinical applications .

- Inhibition Studies : Inhibitory effects on specific enzymes have been documented, indicating that this compound may serve as a lead structure for developing new therapeutic agents targeting enzyme-related diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Modulation of neurotransmitters | |

| Enzyme Inhibition | Interaction with specific enzymes | |

| Neuroactive Properties | Potential anxiolytic effects |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Protection | Protecting the amino group |

| Esterification | Reacting with methanol and acid catalyst |

| Deprotection | Removing protecting groups |

| Hydrochloride Formation | Converting to hydrochloride salt |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (3R)-3-amino-3-pyridin-3-ylpropanoate hydrochloride, and how does stereochemistry influence yield?

- Methodological Answer : The compound is synthesized via multi-step protocols, often starting with pyridine-3-carbaldehyde and (R)-3-amino-4-hydroxybutanoic acid derivatives. Key steps include:

- Enantioselective Strecker synthesis to establish the (3R)-configuration.

- Esterification with methanol under acidic conditions to form the methyl ester.

- Hydrochloride salt formation to enhance crystallinity and solubility .

| Starting Material | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pyridine-3-carbaldehyde | L-Proline | 72 | 95 | |

| 3-Pyridinylacetonitrile | Chiral Cu complex | 65 | 93 |

Q. How do the physicochemical properties (solubility, stability) of this compound affect its applicability in biological assays?

- Methodological Answer :

- Solubility : The hydrochloride salt improves aqueous solubility (≥50 mg/mL in water at 25°C), facilitating in vitro assays. Solubility in DMSO is >100 mg/mL, critical for stock solutions .

- Stability : Stable at -20°C for >6 months but prone to hydrolysis under basic conditions (pH >8). Use pH 4-7 buffers for long-term storage .

Q. What spectroscopic techniques are used to characterize this compound, and how are data contradictions resolved?

- Methodological Answer :

- NMR : H and C NMR confirm the pyridin-3-yl and ester groups. Discrepancies in coupling constants (e.g., ) may arise from conformational flexibility; DFT calculations or variable-temperature NMR resolve ambiguities .

- Mass Spectrometry : HRMS (ESI+) validates the molecular ion ([M+H] = 225.12 m/z) and fragmentation patterns .

Advanced Research Questions

Q. How does the pyridin-3-yl substituent influence biological target interactions compared to pyridin-4-yl analogs?

- Methodological Answer :

- SAR Studies : Pyridin-3-yl derivatives exhibit higher affinity for nicotinic acetylcholine receptors (nAChRs) due to optimized hydrogen bonding with Asp-180 and Tyr-93 residues. Pyridin-4-yl analogs show reduced activity (IC = 1.2 μM vs. 8.7 μM) .

- Computational Modeling : Docking simulations (AutoDock Vina) reveal pyridin-3-yl’s π-π stacking with Trp-149, absent in pyridin-4-yl derivatives .

Q. What strategies mitigate enantiomeric contamination during synthesis, and how is purity validated?

- Methodological Answer :

- Chiral Resolution : Use of (R)-BINAP ligands in asymmetric catalysis reduces racemization.

- Validation : Chiral HPLC (Chiralpak IA column, 90:10 hexane:isopropanol) achieves baseline separation (R >2.5) of enantiomers .

Q. How can contradictory data on in vitro vs. in vivo efficacy be reconciled?

- Methodological Answer :

- Pharmacokinetic Profiling : Low oral bioavailability (<20%) due to first-pass metabolism. Use prodrug strategies (e.g., tert-butyl ester protection) to enhance absorption .

- Metabolite Identification : LC-MS/MS detects major metabolites (e.g., carboxylic acid derivatives) that lack activity, explaining efficacy gaps .

Data Contradiction Analysis

Q. Why do some studies report nM-level IC values for kinase inhibition, while others show no activity?

- Analysis :

- Kinase Panel Specificity : Activity is observed only against PKC-θ (IC = 85 nM) due to the compound’s interaction with the kinase’s C1 domain. Broader panels (e.g., KinomeScan) may lack this target .

- Assay Conditions : Variances in ATP concentrations (1 mM vs. 10 μM) alter inhibition kinetics. Standardize ATP at physiological levels (1 mM) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.